Cas no 2228856-92-4 (1-(3-bromo-1-methyl-1H-indol-2-yl)methylcyclopropan-1-ol)
1-(3-bromo-1-methyl-1H-indol-2-yl)methylcyclopropan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 1-(3-bromo-1-methyl-1H-indol-2-yl)methylcyclopropan-1-ol
- 1-[(3-bromo-1-methyl-1H-indol-2-yl)methyl]cyclopropan-1-ol
- 2228856-92-4
- EN300-1921623
-
- Inchi: 1S/C13H14BrNO/c1-15-10-5-3-2-4-9(10)12(14)11(15)8-13(16)6-7-13/h2-5,16H,6-8H2,1H3
- InChI Key: LGKTTZARVGBABI-UHFFFAOYSA-N
- SMILES: BrC1C2C=CC=CC=2N(C)C=1CC1(CC1)O
Computed Properties
- Exact Mass: 279.02588g/mol
- Monoisotopic Mass: 279.02588g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 279
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 25.2Ų
1-(3-bromo-1-methyl-1H-indol-2-yl)methylcyclopropan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1921623-1g |
1-[(3-bromo-1-methyl-1H-indol-2-yl)methyl]cyclopropan-1-ol |
2228856-92-4 | 1g |
$1557.0 | 2023-09-17 | ||
| Enamine | EN300-1921623-5g |
1-[(3-bromo-1-methyl-1H-indol-2-yl)methyl]cyclopropan-1-ol |
2228856-92-4 | 5g |
$4517.0 | 2023-09-17 | ||
| Enamine | EN300-1921623-10g |
1-[(3-bromo-1-methyl-1H-indol-2-yl)methyl]cyclopropan-1-ol |
2228856-92-4 | 10g |
$6697.0 | 2023-09-17 | ||
| Enamine | EN300-1921623-0.05g |
1-[(3-bromo-1-methyl-1H-indol-2-yl)methyl]cyclopropan-1-ol |
2228856-92-4 | 0.05g |
$1308.0 | 2023-09-17 | ||
| Enamine | EN300-1921623-0.1g |
1-[(3-bromo-1-methyl-1H-indol-2-yl)methyl]cyclopropan-1-ol |
2228856-92-4 | 0.1g |
$1371.0 | 2023-09-17 | ||
| Enamine | EN300-1921623-0.25g |
1-[(3-bromo-1-methyl-1H-indol-2-yl)methyl]cyclopropan-1-ol |
2228856-92-4 | 0.25g |
$1432.0 | 2023-09-17 | ||
| Enamine | EN300-1921623-0.5g |
1-[(3-bromo-1-methyl-1H-indol-2-yl)methyl]cyclopropan-1-ol |
2228856-92-4 | 0.5g |
$1495.0 | 2023-09-17 | ||
| Enamine | EN300-1921623-1.0g |
1-[(3-bromo-1-methyl-1H-indol-2-yl)methyl]cyclopropan-1-ol |
2228856-92-4 | 1g |
$1557.0 | 2023-05-31 | ||
| Enamine | EN300-1921623-2.5g |
1-[(3-bromo-1-methyl-1H-indol-2-yl)methyl]cyclopropan-1-ol |
2228856-92-4 | 2.5g |
$3051.0 | 2023-09-17 | ||
| Enamine | EN300-1921623-5.0g |
1-[(3-bromo-1-methyl-1H-indol-2-yl)methyl]cyclopropan-1-ol |
2228856-92-4 | 5g |
$4517.0 | 2023-05-31 |
1-(3-bromo-1-methyl-1H-indol-2-yl)methylcyclopropan-1-ol Related Literature
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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4. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
Additional information on 1-(3-bromo-1-methyl-1H-indol-2-yl)methylcyclopropan-1-ol
Comprehensive Overview of 1-(3-bromo-1-methyl-1H-indol-2-yl)methylcyclopropan-1-ol (CAS No. 2228856-92-4)
1-(3-bromo-1-methyl-1H-indol-2-yl)methylcyclopropan-1-ol (CAS No. 2228856-92-4) is a structurally unique organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound belongs to the class of indole derivatives, which are widely recognized for their diverse biological activities and applications in drug discovery. The presence of a bromine substituent and a cyclopropanol moiety in its structure makes it a promising candidate for further exploration in medicinal chemistry.
In recent years, the demand for novel indole-based compounds has surged due to their potential in treating various diseases, including neurological disorders and inflammatory conditions. Researchers are particularly interested in the 3-bromo-1-methyl-1H-indole scaffold, as it offers a versatile platform for chemical modifications. The incorporation of a methylcyclopropanol group further enhances the compound's stability and bioavailability, making it a valuable intermediate in synthetic chemistry.
The synthesis of 1-(3-bromo-1-methyl-1H-indol-2-yl)methylcyclopropan-1-ol typically involves multi-step reactions, including bromination, alkylation, and cyclopropanation. Advanced techniques such as microwave-assisted synthesis and catalyzed cross-coupling reactions have been employed to improve yields and reduce reaction times. These methods align with the growing trend toward green chemistry and sustainable practices in the pharmaceutical industry.
One of the most frequently searched questions related to this compound is: "What are the applications of 1-(3-bromo-1-methyl-1H-indol-2-yl)methylcyclopropan-1-ol in drug development?" Preliminary studies suggest that this compound exhibits potential as a kinase inhibitor, which could be leveraged in cancer therapy. Additionally, its neuroprotective properties are being investigated for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's.
Another hot topic in the scientific community is the structure-activity relationship (SAR) of indole derivatives. Researchers are keen to understand how the bromine atom and cyclopropanol ring influence the compound's biological activity. Computational modeling and molecular docking studies have been instrumental in predicting its interactions with target proteins, paving the way for rational drug design.
From an industrial perspective, 1-(3-bromo-1-methyl-1H-indol-2-yl)methylcyclopropan-1-ol is also being explored for its potential in agrochemical formulations. Its unique structure may contribute to the development of new pesticides or herbicides with improved efficacy and environmental safety. This aligns with the global push for sustainable agriculture and reduced chemical footprints.
In conclusion, 1-(3-bromo-1-methyl-1H-indol-2-yl)methylcyclopropan-1-ol (CAS No. 2228856-92-4) represents a fascinating area of research with broad implications for medicine and agriculture. Its multifunctional indole core and strategically placed substituents make it a compound of high interest for future studies. As scientific advancements continue, this molecule may unlock new possibilities in therapeutic and agrochemical innovation.
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